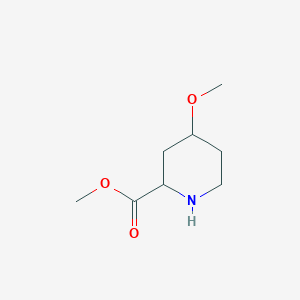

Methyl 4-methoxypiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPQLOKXPFXZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Oxidation

- The synthesis often begins with 4-substituted picoline derivatives, such as 4-picoline-2-carboxylic acid ethyl ester, which serve as precursors for the piperidine ring system.

- Catalytic oxidation is carried out using phospho-molybdic acid as a catalyst with hydrogen peroxide as the oxidant to convert the picoline ester into its oxynitride intermediate.

- Reaction conditions typically involve warming the mixture to 0–80 °C for 4–8 hours, followed by pH adjustment to alkaline conditions to facilitate extraction and purification.

Reduction to Piperidine Derivative

- The oxynitride intermediate is dissolved in methanol and subjected to catalytic hydrogenation using palladium on charcoal (10% Pd/C) in the presence of anhydrous formic acid amine.

- This reduction is conducted at 0–50 °C under atmospheric pressure for 1–20 hours, converting the oxynitride into the saturated piperidine ring.

- Post-reaction workup involves filtration to remove the catalyst, concentration, aqueous extraction, and acidification with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidine ester.

Esterification and Purification

- The final product, methyl 4-methoxypiperidine-2-carboxylate, is typically obtained by recrystallization from ethanol and ethyl acetate, yielding a white solid with high purity.

- Yields reported for similar piperidine carboxylate esters range around 70–80%, depending on reaction scale and conditions.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O, H2O2 | Catalytic oxidation at 0–80 °C for 4–8 h, pH adjusted to alkaline | Formation of oxynitride intermediate |

| 2 | Methanol, anhydrous formic acid amine, 10% Pd/C catalyst | Hydrogenation at 0–50 °C for 1–20 h under atmospheric pressure | Reduction to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride |

| 3 | Concentrated HCl, ethyl acetate, ethanol | Acidification and recrystallization | Purified this compound hydrochloride salt |

- The weight/volume ratio of oxynitride intermediate to methanol solvent is critical; typical ratios range from 1:5 to 1:30 to ensure complete dissolution and optimal hydrogenation kinetics.

- Reaction temperature control (around 30 °C) and time (approximately 10 hours) are essential for complete conversion as monitored by thin-layer chromatography (TLC).

- Catalyst loading (10% Pd/C) at about 50 grams per 50 grams of substrate ensures effective reduction without over-hydrogenation or side reactions.

- Acidification to pH ~1 with concentrated hydrochloric acid is necessary to precipitate the product as a hydrochloride salt, facilitating isolation and purification.

- Recrystallization from ethanol/ethyl acetate improves the product's crystallinity and purity, yielding a stable white solid suitable for further applications.

Other synthetic approaches reported in literature and patents involve:

- Use of 4-methyl-2-picolinic acid as a starting material with subsequent hydrogenation, esterification, crystallization, and resolution steps to obtain stereochemically pure piperidine carboxylic acids.

- Grignard reactions and ring-closure strategies starting from bromo-substituted precursors for stereoselective synthesis of piperidine derivatives.

- Cyanide addition and hydrolysis methods for preparing 4-methyl-2-piperidinecarboxylic acid derivatives with controlled stereochemistry.

These methods provide alternatives depending on the desired stereochemistry, scale, and available reagents but generally converge on catalytic hydrogenation and esterification as key steps.

| Method No. | Starting Material | Key Steps | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-picoline-2-carboxylic acid ethyl ester | Oxidation, hydrogenation, acidification | Phospho-molybdic acid, Pd/C, H2O2, HCOONH2, 0–50 °C | ~78 | Well-documented, scalable, high purity |

| 2 | 4-methyl-2-picolinic acid | Hydrogenation, esterification, crystallization | Pd/C, esterification reagents | Variable | Allows stereochemical control |

| 3 | Bromo-substituted propylene derivatives | Grignard reaction, ring closure | Various organometallic reagents | Variable | More complex, used for chiral synthesis |

The preparation of this compound primarily relies on catalytic oxidation of picoline derivatives followed by palladium-catalyzed hydrogenation and acid-mediated isolation. The method described in patent CN102887854B offers a robust and efficient approach with good yields and manageable reaction conditions. Alternative synthetic routes provide flexibility for stereochemical and functional group modifications but are generally more complex.

This synthesis is supported by diverse literature and patent sources, ensuring a comprehensive understanding of the preparation methods for this compound. The choice of method depends on the desired scale, stereochemistry, and purity requirements.

Chemical Reactions Analysis

Methyl 4-methoxypiperidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of methyl 4-methoxypiperidine-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For example, a study highlighted the importance of the methoxy group in enhancing the activity of piperidine derivatives against oesophageal cancer cell lines (EC50 values lower than 9 μM) . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can significantly impact anticancer potency.

AMPK Activation : Another application involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Compounds similar to this compound have been identified as indirect AMPK activators, which could lead to therapeutic strategies for metabolic disorders and cancer treatment . The activation of AMPK has been linked to tumor suppression through various downstream effectors, making it a viable target for drug development.

Antiviral Properties

Research indicates that piperidine derivatives can exhibit antiviral activity. For instance, compounds structurally related to this compound have shown effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections like influenza . This highlights the potential for developing antiviral agents based on this compound.

Anti-inflammatory Effects

Piperidine derivatives have also demonstrated anti-inflammatory properties by modulating inflammatory pathways. Certain compounds have been reported to inhibit TNFα production in immune cells, suggesting therapeutic possibilities for inflammatory diseases . This application underscores the versatility of this compound in addressing various health conditions.

Neuropharmacological Applications

The compound's structural features make it a candidate for neuropharmacological research. Its potential effects on neurotransmitter systems could be explored further for developing treatments for neurological disorders. The piperidine ring is often associated with various neuroactive compounds, indicating possible applications in this area.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiproliferative Efficacy

A study conducted on a series of piperidine derivatives including this compound demonstrated significant antiproliferative activity against FLO-1 and OE33 cell lines. The most potent derivative exhibited an EC50 value of 0.83 μM against OE33 cells, indicating its potential as a lead compound for cancer therapy .

Case Study 2: AMPK Activation

In another investigation into AMPK activators, researchers synthesized several derivatives and evaluated their effects on cellular energy balance. One promising candidate showed improved aqueous solubility and maintained favorable pharmacokinetic properties while effectively activating AMPK pathways, thus presenting a new avenue for cancer treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 4-methoxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Properties of Methyl 4-Methoxypiperidine-2-Carboxylate and Analogous Compounds

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Influence: Piperidine vs. Pyridine/Pyrimidine: Piperidine derivatives (e.g., the target compound and its ethyl analog) exhibit non-aromatic, saturated rings, enhancing conformational flexibility compared to aromatic pyridine or pyrimidine cores. This flexibility may influence binding affinity in drug design . In contrast, pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) feature electron-withdrawing groups (Cl, COOH), increasing acidity and reactivity in substitution reactions .

Functional Group Variations: Ester vs. Amide/Carboxylic Acid: Methyl esters (target compound, methyl nicotinate) are hydrolytically less stable than amides (e.g., 4-methoxy-pyridine-2-carboxylic acid amide) but more lipophilic, affecting membrane permeability in bioactive molecules . Carboxylic acids (e.g., pyrimidine derivative) are polar, favoring salt formation or hydrogen bonding in agrochemicals .

Stereochemical Considerations :

- Chiral analogs like (2S,4S)-ethyl 4-methylpiperidine-2-carboxylate highlight the importance of stereochemistry in pharmaceutical intermediates, where enantiopurity can dictate biological activity . The target compound’s stereochemical configuration (if specified) would similarly impact its utility.

Research and Application Insights

- Pharmaceutical Intermediates : Piperidine and pyridine carboxylates are prevalent in drug discovery. For example, methyl nicotinate is a vasodilator, while chiral piperidine esters serve as precursors for kinase inhibitors or antivirals . The target compound’s methoxy group could modulate pharmacokinetic properties such as metabolic resistance.

- Stability and Handling : Methyl esters generally exhibit moderate thermal stability but are prone to hydrolysis under acidic/basic conditions. This contrasts with amides, which are more hydrolytically robust .

- Safety Profile : While specific toxicity data for the target compound is unavailable, structurally related esters (e.g., methyl salicylate) require careful handling due to volatility and irritancy .

Biological Activity

Methyl 4-methoxypiperidine-2-carboxylate (MMPC) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

MMPC is characterized by the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 183.21 g/mol

The compound features a piperidine ring substituted with a methoxy group and a carboxylate functional group, which contribute to its unique chemical properties and biological interactions.

The biological activity of MMPC is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The methoxy and carboxylate groups enhance binding affinity, allowing MMPC to modulate neurotransmitter systems, which can have therapeutic implications in treating neurological disorders such as anxiety and depression.

Biological Activities

Research indicates that MMPC exhibits various biological activities, summarized as follows:

- Antiproliferative Activity : MMPC has been studied for its potential to inhibit cell proliferation in cancer cell lines. Modifications to the piperidine structure have shown varying degrees of potency against different cancer types .

- Enzyme Inhibition : The compound has demonstrated enzyme inhibitory properties, making it a candidate for drug development targeting specific enzymes involved in disease processes.

- Neuropharmacological Effects : Studies suggest that MMPC may influence neurotransmitter release, thereby affecting mood regulation and behavior .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Properties

In a study investigating the antiproliferative effects of MMPC derivatives, several compounds were synthesized with variations in the piperidine structure. The results indicated that certain modifications enhanced activity against ovarian cancer cell lines. Notably, compounds with the methoxy group at specific positions showed significant potency compared to their counterparts without this modification .

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Structural Modification | Antiproliferative Potency |

|---|---|---|

| Compound 1A7 | Original structure | Inactive |

| Compound 2C4 | Methoxy at position 4 | Most potent |

| Compound 2C1 | Methoxy migrated to position 3 | Decreased activity |

| Compound 2C2 | Substituted with 4-methoxymethyl | Less tolerated |

Q & A

Basic: What are the optimized synthetic routes for Methyl 4-methoxypiperidine-2-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperidine precursors. A common approach includes:

- Esterification : Reacting 4-methoxypiperidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Substitution Reactions : Introducing the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Key Optimization Strategies:

- Temperature Control : Maintain 60–80°C during esterification to avoid side reactions (e.g., transesterification) .

- Catalyst Selection : Use Lewis acids like BF₃·Et₂O to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product (>95%) .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopic Characterization:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For example:

- The methoxy group (OCH₃) appears as a singlet at δ ~3.3 ppm in ¹H NMR .

- The ester carbonyl (COOCH₃) resonates at δ ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm ester C=O stretching at ~1720 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Crystallographic Validation:

- Use single-crystal X-ray diffraction (SHELX programs) to resolve the 3D structure. Refinement with SHELXL ensures accurate bond lengths/angles .

Advanced: How can researchers resolve contradictions in conformational data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Discrepancies may arise due to:

- Solvent Effects : NMR captures solution-phase conformers, while X-ray shows solid-state packing. Use DFT calculations (e.g., Gaussian) to model solvent-dependent conformations .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring distortions. Compare experimental puckering amplitudes (from X-ray) with computational models .

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping barriers and correlate with crystallographic data .

Advanced: What strategies are recommended for investigating the biological activity of this compound, given limited toxicity data?

Methodological Answer:

Stepwise Approach:

In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A) .

In Vitro Assays :

- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric methods .

- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to establish safe concentration ranges (start at 10 µM) .

In Vivo Studies : Prioritize acute toxicity testing in rodent models (OECD 423 guidelines) if preliminary in vitro data is promising .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

Scale-Up Considerations:

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported H₂SO₄) to reduce costs and waste .

- Flow Chemistry : Implement continuous-flow reactors for esterification steps to enhance reproducibility and control exothermic reactions .

- Chiral Purity : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize asymmetric synthesis conditions (e.g., chiral auxiliaries) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (especially during solvent evaporation) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite .

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.72 (s, 3H, COOCH₃), δ 3.33 (s, 3H, OCH₃), δ 3.15–2.90 (m, piperidine H) | |

| ¹³C NMR | δ 170.1 (COOCH₃), δ 56.2 (OCH₃), δ 52.8 (piperidine C-2) | |

| IR | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |

Advanced: How does the stereochemistry of this compound influence its reactivity and biological interactions?

Methodological Answer:

- Stereochemical Effects :

- Synthesis : Racemic mixtures may form during esterification; use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor enantioselectivity .

- Biological Activity : Enantiomers may exhibit divergent binding affinities. For example, (2R,4S) configurations could enhance receptor selectivity compared to (2S,4R) .

- Analytical Validation : Resolve enantiomers via chiral SFC (supercritical fluid chromatography) and correlate configurations with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.